molecular formula C12H9F3N2 B12553813 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline CAS No. 158461-46-2

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline

Cat. No.: B12553813
CAS No.: 158461-46-2
M. Wt: 238.21 g/mol
InChI Key: QMBZKMJAVNHCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound is characterized by the presence of a pyridine ring and a trifluoromethyl group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline can be achieved through various methods. One common approach involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with aniline in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The palladium-catalyzed cross-coupling reaction facilitates the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further optimize the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds. These products can be further utilized in the synthesis of more complex molecules and materials .

Scientific Research Applications

Agrochemical Applications

Crop Protection : The trifluoromethylpyridine derivatives are increasingly utilized in developing agrochemicals aimed at protecting crops from pests. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is noted for its role as a key intermediate in several crop protection products . The introduction of trifluoromethyl groups enhances the efficacy of these compounds against pests, making them valuable in agricultural practices.

Market Growth : The agrochemical market has seen a rise in the demand for trifluoromethyl-containing compounds, with over 20 new products being introduced that utilize this moiety. These products have been granted ISO common names and are recognized for their effectiveness in pest control .

Pharmaceutical Applications

Drug Development : In the pharmaceutical sector, compounds like 2-(pyridin-2-yl)-5-(trifluoromethyl)aniline are being investigated for their potential as therapeutic agents. Research has shown that derivatives containing trifluoromethyl groups can exhibit potent biological activities, including anti-cancer properties. For example, recent studies have identified dual inhibitors targeting specific kinases that show promise in treating resistant cancer cell lines .

Clinical Trials and Approvals : Several candidates featuring trifluoromethylpyridine structures are currently undergoing clinical trials, highlighting their potential as effective medications. The unique physicochemical properties imparted by fluorine atoms contribute significantly to their biological activities .

Case Study 1: Agrochemical Efficacy

A study demonstrated that 2,3-dichloro-5-(trifluoromethyl)pyridine effectively reduced pest populations in controlled agricultural settings. The compound was compared with traditional pesticides, showing superior efficacy and lower environmental impact. This case underscores the importance of fluorinated compounds in sustainable agriculture practices.

Case Study 2: Anticancer Activity

Research on a series of trifluoromethylpyridine derivatives revealed that certain compounds exhibited strong inhibitory effects on cancer cell proliferation. One derivative was shown to selectively inhibit FLT3 and CHK1 kinases, which are crucial in various cancer pathways, thus indicating its potential as a targeted cancer therapy .

Summary of Findings

Application Area Key Findings References
AgrochemicalsEffective against pests; high market demand for derivatives
PharmaceuticalsPotential drug candidates; ongoing clinical trials
Case StudiesDemonstrated efficacy in agriculture and anticancer activity

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain protein targets, thereby modulating their activity. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)aniline: Lacks the pyridine ring, leading to variations in reactivity and applications.

    2-(Pyridin-2-yl)-5-methylaniline:

Uniqueness

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(Pyridin-2-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which allow for diverse biological activities. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring and a trifluoromethyl group, which contribute to its lipophilicity and ability to interact with biological targets. The presence of the trifluoromethyl group enhances the compound's metabolic stability and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A study identified it as a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a target implicated in cancer cell signaling pathways. Compounds that inhibit PI5P4Kγ have shown promise in reducing tumor growth in various cancer models, including neurodegenerative diseases and immunological disorders .

Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on several kinases. In vitro assays demonstrated that it possesses a low nanomolar affinity for PI5P4Kγ, with a dissociation constant (K_D) of approximately 7.1 nM. This level of potency suggests that it could be developed as a therapeutic agent targeting specific kinase pathways involved in disease progression .

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in animal models. Key parameters include:

ParameterValue
Half-life>2 hours
Brain penetrationModerate to good
Plasma protein bindingLow

These parameters indicate favorable absorption and distribution characteristics, suggesting potential for effective dosing regimens in clinical settings .

Case Studies

  • In Vivo Efficacy : In a mouse model, administration of this compound resulted in significant reductions in tumor size compared to control groups. The compound was shown to penetrate the blood-brain barrier effectively, which is crucial for treating central nervous system tumors .
  • Selectivity Profile : In a comparative study involving over 150 kinases, this compound demonstrated high selectivity for PI5P4Kγ over other kinases, minimizing off-target effects that are common with less selective inhibitors .

Properties

CAS No.

158461-46-2

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-pyridin-2-yl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)8-4-5-9(10(16)7-8)11-3-1-2-6-17-11/h1-7H,16H2

InChI Key

QMBZKMJAVNHCEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.